

Assessing the Reproducibility of ME-143

Experimental Outcomes: A Comparative Guide

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Compound of Interest

Compound Name: ME-143

Cat. No.: B1676121

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental outcomes of **ME-143**, a second-generation NADH oxidase inhibitor with anti-cancer properties. To offer a comprehensive assessment of its reproducibility and potential, **ME-143's** performance is compared with two alternative therapeutic agents, Metformin and LGK974, which target related pathways. The information presented is based on publicly available preclinical and clinical data.

Introduction to ME-143 and its Mechanism of Action

ME-143 is a synthetic isoflavone that acts as a tumor-specific inhibitor of NADH oxidase, particularly targeting the ENOX2 protein found on the surface of cancer cells. Its mechanism of action also involves the inhibition of the WNT/ β -catenin signaling pathway and mitochondrial complex I, leading to reduced cancer cell proliferation. A phase I clinical trial has established a recommended phase 2 dose of 20 mg/kg administered once weekly and has shown the drug to be generally well-tolerated.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the available in vitro efficacy data for **ME-143** and its comparators, Metformin and LGK974. IC₅₀ values, the concentration of a drug that inhibits a biological process by 50%, are presented for various cancer cell lines.

Drug	Target Pathway(s)	Cell Line	Cancer Type	IC50
ME-143	NADH Oxidase (ENOX2), WNT/ β -catenin, Mitochondrial Complex I	DLD1	Colorectal Cancer	~3.125 μ M (40% proliferation reduction)
Metformin	Mitochondrial Complex I	HCT116	Colorectal Cancer	2.9 mM (72h)[1]
SW620	Colorectal Cancer	1.4 mM (72h)[1]		
MDA-MB-231	Breast Cancer	7.55 mM[2]		
MDA-MB-468	Breast Cancer	980 μ M[2]		
U2OS	Osteosarcoma	9.13 mM (72h)		
MG63	Osteosarcoma	8.72 mM (72h)		
143B	Osteosarcoma	7.29 mM (72h)		
LGK974	WNT/ β -catenin (Porcupine inhibitor)	HN30	Head and Neck Squamous Cell Carcinoma	0.3 nM[3][4]
TM3	Leydig Cell	0.4 nM[5][6]		
Caco-2	Colorectal Cancer	3.27 μ M		
HCT-116	Colorectal Cancer	> 100 μ M		

Note: Data for **ME-143** is limited to a single cell line and reports a percentage of proliferation reduction at a specific concentration rather than a direct IC50 value. The IC50 values for Metformin are in the millimolar (mM) range, while LGK974 demonstrates high potency in the nanomolar (nM) range in sensitive cell lines.

Comparative Analysis of In Vivo Efficacy

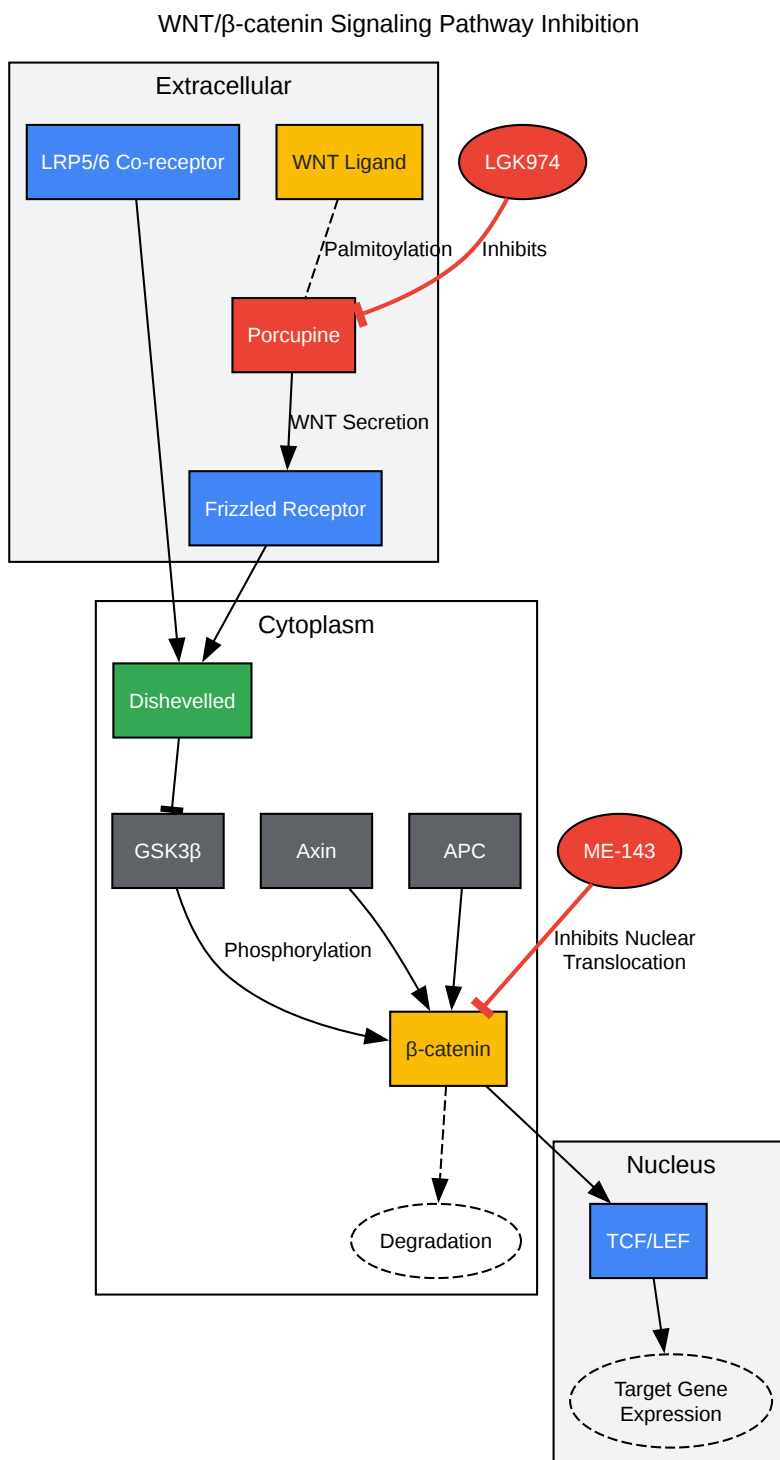
The following table summarizes the available in vivo efficacy data for **ME-143**, Metformin, and LGK974 from preclinical animal models.

Drug	Animal Model	Cancer Type	Dosing	Tumor Growth Inhibition (TGI)
ME-143	Information not publicly available	-	-	Broadly active in vivo
Metformin	Nude mice with 4T1 xenografts	Breast Cancer	250 mg/kg daily	Significant decrease in tumor growth[7]
Nude mice with KHOS/NP xenografts	Osteosarcoma	2 mg/mL in drinking water	Potent in vivo antitumor effects	
Xenograft mouse model	Oral Squamous Cell Carcinoma	200 µg/ml orally	Significantly decreased tumor growth[8]	
LGK974	Nude mice with MMTV-Wnt1 xenografts	Breast Cancer	1 or 3 mg/kg daily for 13 days	Significant tumor regression (-47% to -63% T/C ratio)[9]
Nude mice with HN30 xenografts	Head and Neck Squamous Cell Carcinoma	3 mg/kg	Tumor regression[4]	
Mice with SNU1076 xenografts	Head and Neck Squamous Cell Carcinoma	5 mg/kg daily for 14 days	Significant tumor growth inhibition (T/C: 25%)[9]	

Note: While **ME-143** is reported to be active in vivo, specific quantitative data on tumor growth inhibition is not readily available in the public domain. Metformin and LGK974 have demonstrated significant anti-tumor activity in various xenograft models.

Signaling Pathway and Experimental Workflow

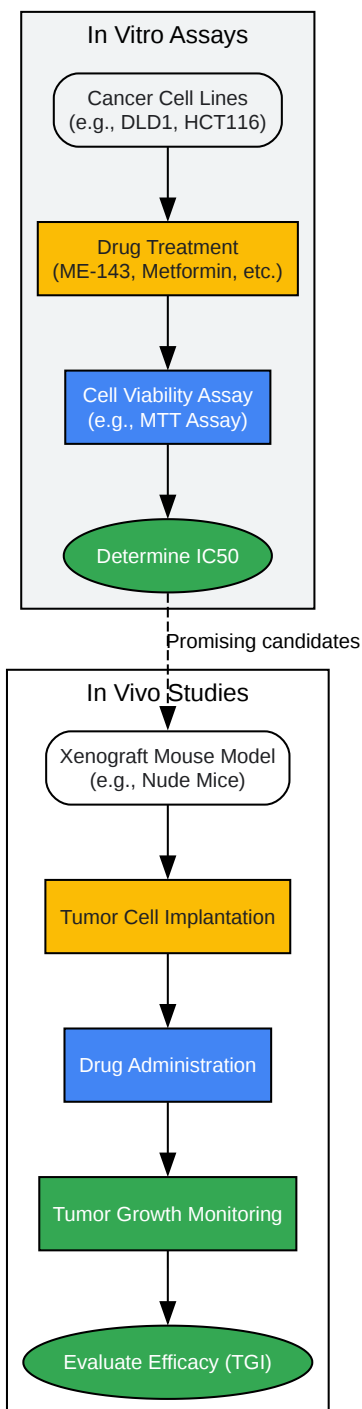
To visualize the mechanisms of action and the process of drug evaluation, the following diagrams are provided.



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Caption: WNT/ β -catenin pathway and points of inhibition.

Anti-Cancer Drug Screening Workflow

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Caption: Typical workflow for preclinical anti-cancer drug evaluation.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- 96-well plate with cultured cells
- Drug of interest (e.g., **ME-143**)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
- **Drug Treatment:** Treat the cells with various concentrations of the drug and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, remove the media and add 100 µL of fresh media and 10 µL of MTT solution to each well.
- **Incubation:** Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
- **Solubilization:** After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC50 value.

General Xenograft Mouse Model Protocol

This protocol outlines the general steps for establishing and utilizing a xenograft mouse model to evaluate the in vivo efficacy of an anti-cancer drug.

Materials:

- Immunocompromised mice (e.g., nude or NSG mice)
- Cancer cell line
- Matrigel or other basement membrane extract (optional)
- Drug of interest (e.g., **ME-143**)
- Calipers for tumor measurement
- Appropriate animal housing and care facilities

Procedure:

- **Cell Preparation:** Culture the desired cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile solution, such as PBS, optionally mixed with Matrigel to enhance tumor formation.
- **Tumor Implantation:** Subcutaneously inject a specific number of cancer cells (e.g., 1×10^6 to 1×10^7 cells) into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

- **Drug Administration:** Administer the drug to the treatment group according to the planned dosing schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
- **Tumor Measurement:** Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., $\text{Volume} = 0.5 \times \text{length} \times \text{width}^2$).
- **Efficacy Evaluation:** At the end of the study, calculate the tumor growth inhibition (TGI) to assess the drug's efficacy. TGI can be calculated using the formula: $\text{TGI (\%)} = [1 - (\text{mean tumor volume of treated group} / \text{mean tumor volume of control group})] \times 100$.
- **Ethical Considerations:** All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Conclusion

The available data suggests that **ME-143** is a promising anti-cancer agent with a multi-targeted mechanism of action. However, to fully assess its reproducibility and potential for clinical development, more comprehensive and publicly available quantitative data from both in vitro and in vivo studies are necessary. Head-to-head comparative studies with other agents targeting similar pathways, such as Metformin and WNT inhibitors like LGK974, under standardized experimental conditions, would be invaluable for elucidating its relative efficacy and therapeutic window. The provided protocols offer a framework for conducting such reproducible experiments.

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